2-(Piperidin-1-yl)propan-1-ol
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Overview
Description
2-(Piperidin-1-yl)propan-1-ol is an organic compound that features a piperidine ring attached to a propanol moiety. This compound is of interest due to its versatile applications in various fields, including medicinal chemistry and organic synthesis.
Mechanism of Action
Target of Action
It’s worth noting that piperidine derivatives, which include 2-(piperidin-1-yl)propan-1-ol, have been utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
Biochemical Pathways
Piperidine derivatives have been noted to influence a variety of biological activities and could potentially affect multiple biochemical pathways .
Result of Action
Piperidine derivatives have been noted to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Biochemical Analysis
Cellular Effects
Piperidine derivatives have been found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo
Molecular Mechanism
It is known that piperidine derivatives can regulate several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB etc
Metabolic Pathways
It is known that biperiden, a related piperidine derivative, undergoes metabolism involving hydroxylation
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-1-yl)propan-1-ol typically involves the reaction of piperidine with propylene oxide. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Piperidine+Propylene Oxide→this compound
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of catalysts to enhance the reaction rate and yield. The process is optimized to ensure cost-effectiveness and scalability, making it feasible for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-1-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
2-(Piperidin-1-yl)propan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of various industrial chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 3-(Piperidin-1-yl)propan-1-ol
- 1-(Piperidin-1-yl)propan-2-ol
- Biperiden
Uniqueness
2-(Piperidin-1-yl)propan-1-ol is unique due to its specific structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-piperidin-1-ylpropan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-8(7-10)9-5-3-2-4-6-9/h8,10H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNLCHZSSJTZGBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)N1CCCCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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